4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-methoxyphenyl group through a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Formation of the 3-methoxyphenyl-3-oxopropyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 3-methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioformylation: The intermediate is then subjected to a thioformylation reaction, where it reacts with a thiobenzaldehyde derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiobenzaldehyde moiety, in particular, allows for unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-16-4-2-3-15(11-16)17(18)10-9-13-5-7-14(12-20)8-6-13/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
MZXSNSNXXFQZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.